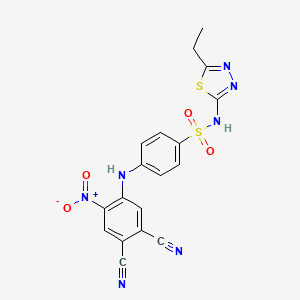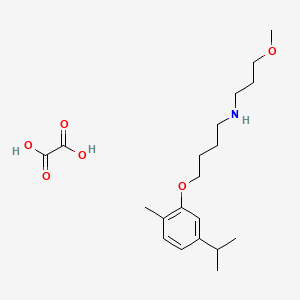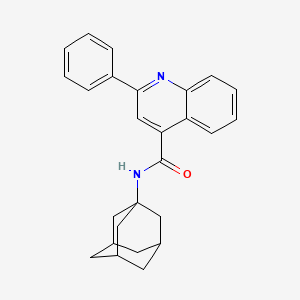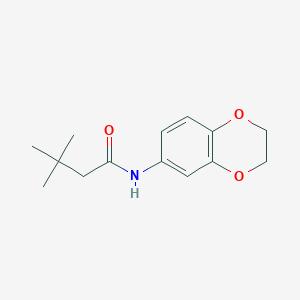
4-(4,5-dicyano-2-nitroanilino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Overview
Description
4-(4,5-dicyano-2-nitroanilino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest in various fields of scientific research.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives can vary widely depending on their specific structure and the type of biological activity they exhibit. For example, some derivatives have been found to be highly effective as anticonvulsant agents, showing 100% protection at a low dose (30 mg/kg) with no toxicity at a low dose (30 mg/kg) .
Future Directions
The 1,3,4-thiadiazole nucleus and its derivatives continue to be a significant area of research due to their broad types of biological activity . Future research will likely continue to explore the structural modifications of different thiadiazole derivatives for various pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dicyano-2-nitroanilino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the nitration of aniline derivatives, followed by the introduction of cyano groups through nucleophilic substitution. The thiadiazole ring is often synthesized separately and then coupled with the sulfonamide moiety under controlled conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process. Quality control measures, including chromatography and spectroscopy, are essential to monitor the product’s consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-dicyano-2-nitroanilino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The cyano groups can be converted to amines or other functional groups.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, sulfonamides are known for their antimicrobial properties. This compound may be studied for its potential to inhibit bacterial growth or as a lead compound for developing new antibiotics.
Medicine
In medicine, sulfonamide derivatives are used to treat bacterial infections. This compound could be explored for its efficacy against resistant strains of bacteria or as a part of combination therapies.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat various bacterial infections.
Sulfisoxazole: A sulfonamide with a broad spectrum of antimicrobial activity.
Uniqueness
4-(4,5-dicyano-2-nitroanilino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which may confer enhanced antimicrobial properties or allow for novel applications in different fields. Its structure allows for various chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4,5-dicyano-2-nitroanilino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O4S2/c1-2-17-22-23-18(30-17)24-31(28,29)14-5-3-13(4-6-14)21-15-7-11(9-19)12(10-20)8-16(15)25(26)27/h3-8,21H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXDMOWJZVJBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![benzyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4003779.png)
![1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B4003782.png)
![N'-[2-(2-tert-butyl-5-methylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4003791.png)
![1-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4003796.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4003810.png)
![{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4003813.png)
![1-[3-(3-Bromophenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B4003828.png)
![N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4003834.png)
